molecular formula C13H11N3O2 B2901148 N-(pyridin-2-ylcarbamoyl)benzamide CAS No. 39764-04-0

N-(pyridin-2-ylcarbamoyl)benzamide

Cat. No. B2901148
CAS RN: 39764-04-0
M. Wt: 241.25
InChI Key: PVKGCZZLXAMCRZ-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylcarbamoyl)benzamide” is a chemical compound with the molecular formula C13H11N3O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of N-(pyridin-2-ylcarbamoyl)benzamide has been reported in the literature. For instance, a novel series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . The reaction was implemented in various co-solvents, and it was found that the co-solvent H2O/dioxane could improve the yield of products .


Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylcarbamoyl)benzamide is determined by its molecular formula, C13H11N3O2 . Further details about its structure can be obtained through techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylcarbamoyl)benzamide include a molecular weight of 198.22 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization

    Synthesis of N-(pyridin-2-ylcarbamoyl)benzamide derivatives and their characterization using various spectroscopic techniques have been documented. These derivatives show potential in crystallography and molecular structure analysis (Adhami et al., 2014).

  • Crystal Structure Analysis

    The crystal structure and Hirshfeld surface analysis of certain N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been studied, revealing insights into molecular orientations and interactions (Artheswari et al., 2019).

Chemical Reactions and Kinetics

  • Photocatalytic Degradation Studies

    N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been investigated in the context of photocatalytic degradation, providing insights into their reactivity and potential environmental applications (Maillard-Dupuy et al., 1994).

  • C-H Bond Amination

    These compounds have been used to study C-H bond amination reactions, showcasing their utility in synthetic organic chemistry (Zhao et al., 2017).

Spectroscopic Analysis

  • Spectroscopic Characterization

    Detailed spectroscopic data of certain N-(pyridin-2-ylcarbamoyl)benzamide isomers have been reported, highlighting their utility in molecular spectroscopy (Kadir et al., 2019).

  • Fluorescence Studies

    Research on benzamide ligands with pyridine derivatives has shown interesting fluorescence properties, making them relevant for studies in photochemistry and material science (Yamaji et al., 2017).

Mechanism of Action

Target of Action

N-(pyridin-2-ylcarbamoyl)benzamide, a type of N-substituted benzamide, primarily targets the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

N-substituted benzamides, including N-(pyridin-2-ylcarbamoyl)benzamide, inhibit NF-κB activation and induce apoptosis . They interact with the NF-κB pathway by inhibiting the breakdown of IκB, an inhibitor of NF-κB, thereby preventing the activation of NF-κB . This leads to the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by N-(pyridin-2-ylcarbamoyl)benzamide is the NF-κB signaling pathway . By inhibiting NF-κB activation, N-(pyridin-2-ylcarbamoyl)benzamide can influence a variety of downstream effects, including the regulation of immune response, inflammation, and cell survival .

Pharmacokinetics

It’s known that the solubility, permeability, and stability of a compound significantly impact its bioavailability and pharmacokinetics .

Result of Action

The primary result of N-(pyridin-2-ylcarbamoyl)benzamide’s action is the induction of apoptosis . By inhibiting NF-κB activation, the compound can trigger programmed cell death, which may have implications for the treatment of various diseases, including cancer .

Action Environment

The action of N-(pyridin-2-ylcarbamoyl)benzamide can be influenced by various environmental factors. For instance, the presence of other compounds, such as metal–organic frameworks, can enhance the compound’s catalytic activity . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other biological molecules .

Future Directions

The N-pyridin-2-yl benzamide analogues discovered in recent studies can provide some lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests potential future directions in the field of medicinal chemistry and drug development.

properties

IUPAC Name

N-(pyridin-2-ylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGCZZLXAMCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330161
Record name N-(pyridin-2-ylcarbamoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(pyridin-2-ylcarbamoyl)benzamide

CAS RN

39764-04-0
Record name N-(pyridin-2-ylcarbamoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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